molecular formula C11H8O2S2 B7816690 4-[(5-Formylthiophen-3-yl)methyl]thiophene-2-carbaldehyde

4-[(5-Formylthiophen-3-yl)methyl]thiophene-2-carbaldehyde

Cat. No.: B7816690
M. Wt: 236.3 g/mol
InChI Key: PYSVCDWQRWJYKC-UHFFFAOYSA-N
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Description

4-[(5-Formylthiophen-3-yl)methyl]thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Formylthiophen-3-yl)methyl]thiophene-2-carbaldehyde typically involves the functionalization of thiophene rings. One common method is the formylation of thiophene derivatives using Vilsmeier-Haack reaction, which involves the reaction of thiophene with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in the industrial synthesis of these compounds .

Chemical Reactions Analysis

Types of Reactions

4-[(5-Formylthiophen-3-yl)methyl]thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(5-Formylthiophen-3-yl)methyl]thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(5-Formylthiophen-3-yl)methyl]thiophene-2-carbaldehyde is primarily related to its ability to interact with biological targets through its formyl and thiophene groups. These interactions can lead to the modulation of various molecular pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbaldehyde: A simpler derivative with a single formyl group on the thiophene ring.

    5-Formyl-2-thiopheneboronic acid pinacol ester: A boronic acid derivative with similar structural features.

    Thiophene-2-carboxylic acid: An oxidized form of thiophene-2-carbaldehyde.

Uniqueness

4-[(5-Formylthiophen-3-yl)methyl]thiophene-2-carbaldehyde is unique due to the presence of two formyl groups on the thiophene rings, which allows for diverse chemical modifications and applications. This compound’s dual formyl functionality makes it a versatile intermediate in organic synthesis and a valuable component in the development of advanced materials and pharmaceuticals .

Properties

IUPAC Name

4-[(5-formylthiophen-3-yl)methyl]thiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2S2/c12-4-10-2-8(6-14-10)1-9-3-11(5-13)15-7-9/h2-7H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSVCDWQRWJYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CC2=CSC(=C2)C=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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